molecular formula C20H17N5O3 B6484992 2-(4-methoxyphenyl)-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide CAS No. 899946-34-0

2-(4-methoxyphenyl)-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide

Cat. No.: B6484992
CAS No.: 899946-34-0
M. Wt: 375.4 g/mol
InChI Key: RDEKPAKMRQIBPN-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide is a useful research compound. Its molecular formula is C20H17N5O3 and its molecular weight is 375.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 375.13313942 g/mol and the complexity rating of the compound is 599. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2-(4-methoxyphenyl)-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide, also known by its CAS number 656831-75-3, is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound, focusing on its anticancer properties and mechanisms of action as reported in various studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H17N5O3C_{20}H_{17}N_{5}O_{3}. The structure features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities. The presence of the methoxyphenyl group enhances its lipophilicity and potentially its bioavailability.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance:

  • Cytotoxicity Against Cancer Cell Lines : The compound exhibited significant cytotoxic effects against various cancer cell lines. In one study, it showed an IC50_{50} value of 3.79 µM against MCF7 (breast cancer), 12.50 µM against SF-268 (brain cancer), and 42.30 µM against NCI-H460 (lung cancer) cell lines .
Cell LineIC50_{50} (µM)
MCF73.79
SF-26812.50
NCI-H46042.30

The mechanisms through which this compound exerts its anticancer effects include:

  • Inhibition of Kinases : Pyrazolo[3,4-d]pyrimidine derivatives are known to inhibit various kinases involved in cancer progression. For example, compounds in this class have shown inhibition of Aurora-A kinase with IC50_{50} values as low as 0.067 µM .
  • Induction of Apoptosis : Studies have indicated that these compounds can induce apoptosis in cancer cells through mitochondrial pathways.
  • Autophagy Modulation : Some derivatives have been observed to induce autophagy without triggering apoptosis, which may provide a dual mechanism for combating cancer cell survival .

Study on Antitumor Activity

A comprehensive study evaluated the antitumor activity of several pyrazolo[3,4-d]pyrimidine derivatives, including our compound of interest. It was found that specific derivatives exhibited growth inhibition against A549 lung cancer cells with IC50_{50} values ranging from 26 µM to lower concentrations depending on structural modifications .

Interaction with DNA

Research has also focused on the interaction of these compounds with DNA. Binding studies revealed a significant affinity towards DNA, suggesting that the compound may act by interfering with DNA replication in cancer cells .

Properties

IUPAC Name

2-(4-methoxyphenyl)-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O3/c1-28-16-9-7-14(8-10-16)11-18(26)23-24-13-21-19-17(20(24)27)12-22-25(19)15-5-3-2-4-6-15/h2-10,12-13H,11H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDEKPAKMRQIBPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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